![molecular formula C18H14N2 B14339402 N-benzylbenzo[cd]indol-2-amine](/img/structure/B14339402.png)
N-benzylbenzo[cd]indol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzylbenzo[cd]indol-2-amine is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylbenzo[cd]indol-2-amine typically involves the formation of the indole core followed by the introduction of the benzyl group. One common method involves the cyclization of an appropriate precursor, such as a naphthaldehyde derivative, followed by a coupling reaction with benzylamine. For example, the synthesis can be achieved through a palladium-catalyzed C8-bromination of 1-naphthaldehyde, followed by oxidation and lactam formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzylbenzo[cd]indol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-indole derivatives, while substitution reactions can produce a variety of substituted indoles.
Applications De Recherche Scientifique
N-benzylbenzo[cd]indol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-benzylbenzo[cd]indol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may target lysosomes and induce autophagy and apoptosis in cancer cells, as observed in some indole derivatives . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
N-benzylbenzo[cd]indol-2-amine can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a complex mechanism of action.
The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit distinct biological activities .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and applications make it an important subject of study in organic chemistry, biology, and medicine. Further research into its mechanism of action and comparison with similar compounds will continue to reveal its full potential.
Propriétés
Formule moléculaire |
C18H14N2 |
|---|---|
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
N-benzyl-1H-benzo[cd]indol-2-imine |
InChI |
InChI=1S/C18H14N2/c1-2-6-13(7-3-1)12-19-18-15-10-4-8-14-9-5-11-16(20-18)17(14)15/h1-11H,12H2,(H,19,20) |
Clé InChI |
SMEQVXJNVAOIFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN=C2C3=CC=CC4=C3C(=CC=C4)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14339323.png)
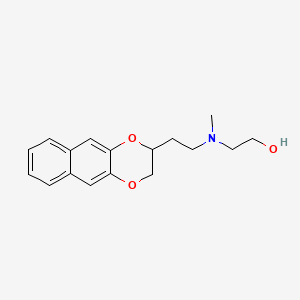
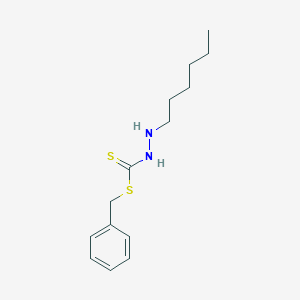
![5H-[1]Benzopyrano[4,3-b]pyridine, 2,3-diphenyl-](/img/structure/B14339336.png)
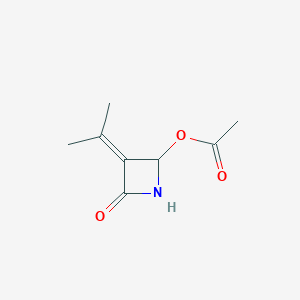
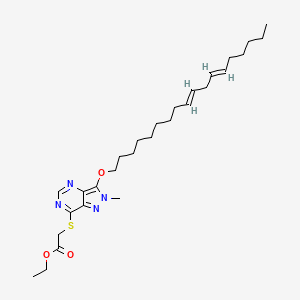
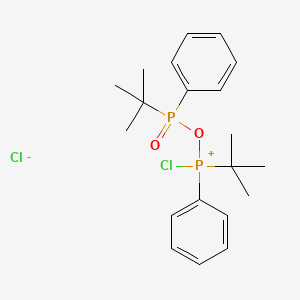
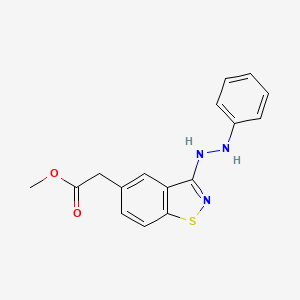
![2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14339380.png)
![Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate](/img/structure/B14339386.png)
![Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate](/img/structure/B14339388.png)
![[1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid](/img/structure/B14339390.png)
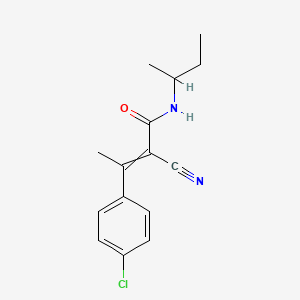
![4,4'-[(4-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14339410.png)
